2-amino-4-chloro-N-methoxy-N-methylBenzamide
Description
Properties
IUPAC Name |
2-amino-4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVTYHUNDJEMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623638 | |
| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214971-18-3 | |
| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of 2-Amino-4-chlorobenzoic Acid
Reaction Mechanism and Reagents
The most straightforward route involves coupling 2-amino-4-chlorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride using carbodiimide-based activation. This method, analogous to the synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, employs 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction proceeds via in-situ formation of an active ester intermediate, facilitating nucleophilic attack by the hydroxylamine derivative.
Experimental Protocol
- Reactants :
- 2-Amino-4-chlorobenzoic acid (10 g, 58.1 mmol)
- N,O-Dimethylhydroxylamine hydrochloride (10 g, 103 mmol)
- EDCI (14 g, 71.5 mmol)
- HOBt (9.2 g, 68 mmol)
- DIPEA (23.6 g, 183 mmol) in DMF (150 mL)
- Conditions : Stirring at 20°C for 7 h.
- Workup : Dilution with 1 N NaOH, extraction with dichloromethane (DCM), washing, drying, and silica gel chromatography.
Yield and Challenges
While this method yields ~72% for the 5-chloro analog, the 4-chloro isomer may face steric hindrance due to the adjacent amino group, potentially reducing efficiency. Purification challenges arise from residual DMF, necessitating rigorous aqueous washes.
Nitro Reduction Approach
Two-Step Synthesis via Intermediate Nitro Compound
For cases where 2-amino-4-chlorobenzoic acid is inaccessible, a nitro-to-amine reduction strategy proves effective. This route mirrors the synthesis of 4-amino-2-fluoro-N-methylbenzamide, involving:
Step 1: Amidation of 4-Chloro-2-nitrobenzoic Acid
- Reactants :
- Conditions : Reflux at 40°C for 4 h followed by methylamine introduction at 0°C.
- Outcome : 4-Chloro-2-nitro-N-methoxy-N-methylbenzamide in 95.1% yield.
Step 2: Catalytic Hydrogenation
Alternative Pathways and Emerging Methods
Iron-Catalyzed N═S Coupling
Recent studies demonstrate FeCl₃-mediated coupling of N-methoxy benzamides with dimethyl sulfoxide (DMSO) at 90°C. While primarily explored for sulfoximine synthesis, this method highlights the stability of N-methoxy-N-methyl groups under transition metal catalysis, suggesting potential adaptations for halogenated analogs.
Regioselective Chlorination
Post-amide chlorination using SOCl₂ or Cl₂ gas remains theoretically plausible but suffers from poor regiocontrol. Computational modeling indicates that the electron-withdrawing amide group directs electrophilic substitution to the para position relative to the amino group, though experimental validation is pending.
Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
Cost-Benefit of Catalysts
| Catalyst | Cost (USD/kg) | Recyclability | Reaction Scale |
|---|---|---|---|
| Pd/C | 12,000 | Limited | >100 kg |
| FeCl₃ | 50 | High | Pilot plant |
Environmental Impact
The nitro reduction route generates stoichiometric HCl during thionyl chloride use, requiring neutralization infrastructure. In contrast, direct amidation produces less acidic waste but consumes costly coupling reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using strong reducing agents.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-amino-4-chloro-N-methoxy-N-methylBenzamide serves as a versatile building block for developing more complex molecules. Its functional groups allow for diverse chemical modifications that are valuable in creating new materials and catalysts.
Biology
The compound is investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets such as enzymes and receptors, which could lead to the development of novel therapeutic agents.
Medicine
Research indicates that derivatives of this compound may possess significant medicinal properties:
- Antimicrobial Activity: Studies have shown that modifications can enhance its efficacy against various pathogens.
- Anti-inflammatory Properties: The compound has demonstrated potential in modulating inflammatory pathways.
- Anticancer Potential: Certain derivatives exhibit the ability to inhibit cancer cell proliferation by targeting specific signaling pathways .
Case Studies
-
Antimalarial Activity:
Research focused on optimizing compounds similar to this compound for antimalarial therapies showed promising results against Plasmodium falciparum by targeting PfATP4, a validated drug target . -
Enzyme Inhibition Studies:
Interaction studies revealed that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at modulating enzyme functions . -
Structure-Activity Relationship (SAR):
Research on SAR highlighted how small changes in substituents significantly impact biological activity. For instance, introducing different halogens or alkyl groups altered enzyme inhibition potency dramatically .
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N-methoxy-N-methylBenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and selected benzamide derivatives:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Chlorine Position : The 4-chloro substituent in the target compound contrasts with 4,6-dichloro derivatives (e.g., CAS 195253-13-5), where dual halogens increase steric bulk and halogen-bonding interactions, often improving receptor binding in drug design .
- Heterocyclic Modifications : Derivatives with benzothiazole (e.g., CAS 35353-18-5) exhibit antimicrobial properties due to sulfur-containing heterocycles, which are absent in the target compound .
Physicochemical Properties
- Lipophilicity : The morpholine-containing analogue (CAS 97221-06-2) demonstrates higher hydrophilicity, whereas the target compound’s methoxy and methyl groups confer moderate lipophilicity, balancing solubility and permeability .
- Thermal Stability : The target compound’s predicted high boiling point (412.4°C) suggests thermal stability under standard conditions, advantageous for synthetic processes .
Pharmacological Potential
- Toxicity Profile: No direct toxicity data are available for the target compound, but structurally similar benzamides (e.g., CAS 89013-55-8) with bulky substituents show reduced cytotoxicity due to lower cellular uptake .
Biological Activity
2-Amino-4-chloro-N-methoxy-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide framework with several functional groups:
- Amino group : Contributes to hydrogen bonding and interaction with biological targets.
- Chloro substituent : Enhances reactivity and potential interactions with enzymes.
- Methoxy and methyl groups : Affect lipophilicity and membrane permeability.
The molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of approximately 214.65 g/mol .
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites, preventing substrate access, and inhibiting enzymatic activity. This characteristic suggests potential applications in pharmacology, particularly in drug development aimed at modulating enzyme functions .
- Target Interactions : The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites. The methoxy and methyl groups influence the compound’s lipophilicity, enhancing its ability to permeate cell membranes .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies suggest that modifications in the structure can enhance activity against specific pathogens .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways .
- Anticancer Potential : Research indicates that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimalarial Activity : A study focused on optimizing compounds related to this structure for antimalarial therapies demonstrated that modifications could improve efficacy against Plasmodium falciparum by targeting PfATP4, a validated drug target .
- Inhibition Studies : Interaction studies revealed that the compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .
- Structure-Activity Relationship (SAR) : Research on SAR highlighted how small changes in substituents significantly impact biological activity. For instance, introducing different halogens or alkyl groups altered enzyme inhibition potency dramatically .
Comparative Analysis of Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-amino-2-chloro-N-methoxy-N-methylbenzamide | Contains a methoxy group instead of hydrogen | Varies based on substitutions |
| 2-amino-4-chloro-N-methylbenzamide | Different positioning of amino and chloro groups | Potentially lower activity |
| 4-amino-2-fluoro-N-methylbenzamide | Fluoro group replacing chloro | Different interaction profile |
| 2-amino-6-chloro-N-methoxy-N-methylbenzamide | Different chloro positioning | Varies based on structural arrangement |
Q & A
Q. What are the recommended methods for synthesizing 2-amino-4-chloro-N-methoxy-N-methylbenzamide, and what key reaction parameters should be optimized?
Synthesis typically involves nucleophilic acyl substitution or condensation reactions. A validated approach includes:
- Step 1 : Activation of the carboxylic acid group using acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) under anhydrous conditions.
- Step 2 : Coupling with O-benzyl hydroxylamine derivatives in the presence of a base (e.g., sodium carbonate) to form the N-methoxy-N-methyl moiety ().
- Step 3 : Debenzylation via catalytic hydrogenation or acidolysis to yield the free amine.
Critical parameters to optimize:
- Temperature : Maintain 0–5°C during exothermic steps to suppress side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio (amine:acyl chloride) to ensure complete conversion.
- Purification : Silica gel chromatography with gradients of dichloromethane/hexane improves purity.
Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (exothermic step) | Prevents decomposition |
| Stoichiometry | 1:1.2 (amine:acyl chloride) | Reduces unreacted species |
| Solvent System | Acetonitrile/Na₂CO₃ | Enhances reaction kinetics |
Q. How can the purity and identity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via H/C NMR (e.g., methoxy protons at ~3.3 ppm, aromatic protons in the 6.5–7.5 ppm range).
- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂ClN₂O₂: theoretical m/z 229.06).
- X-ray Crystallography : Resolve structural ambiguities using SHELX (). Single-crystal diffraction data can confirm bond angles and hydrogen-bonding networks.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure predictions. Key considerations:
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for higher accuracy in energy calculations.
- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy corrections.
- Exchange-Correlation Functionals : Becke’s exact-exchange inclusion () reduces errors in thermochemical properties (e.g., atomization energies <2.4 kcal/mol deviation).
Table 2: DFT Functional Performance
| Functional | Basis Set | Avg. Error (kcal/mol) | Application |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 2.4 | Thermochemistry |
| M06-2X | 6-31G(d,p) | 1.8 | Non-covalent interactions |
Q. How can crystallographic data resolve structural ambiguities in benzamide derivatives?
- Hydrogen Bonding : X-ray diffraction identifies intermolecular interactions (e.g., N–H⋯O=C motifs in ).
- Torsion Angles : SHELXL refinement () optimizes anisotropic displacement parameters, critical for assessing conformational flexibility.
- Packing Analysis : PLATON software visualizes π-π stacking and van der Waals contacts influencing solubility.
Q. What mutagenicity risks are associated with handling this compound?
- Ames Testing : reports mutagenicity comparable to benzyl chloride (TA98 strain: <50 revertants/µmol).
- Safety Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store intermediates at –20°C to prevent thermal decomposition.
- Conduct regular genotoxicity screenings for lab personnel.
Q. How do substituents influence molecular packing in benzamide crystal structures?
- Electron-Withdrawing Groups (e.g., Cl): Enhance dipole-dipole interactions, leading to tighter packing ().
- Methoxy Groups : Introduce steric hindrance, reducing symmetry and favoring monoclinic crystal systems.
- Hydrogen Bonding : Dominates in ortho-substituted derivatives, forming 1D chains (e.g., N–H⋯O=C in ).
Q. What strategies mitigate byproduct formation during synthesis?
- Reagent Purity : Use freshly distilled acyl chlorides to avoid hydrolysis.
- In Situ Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:3) tracks reaction progress.
- Byproduct Identification : LC-MS/MS detects chlorinated dimers (m/z 450–500 range), removed via recrystallization from ethanol/water.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
